Hexakis(6-Iodo-6-Deoxy)-|A-Cyclodextrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

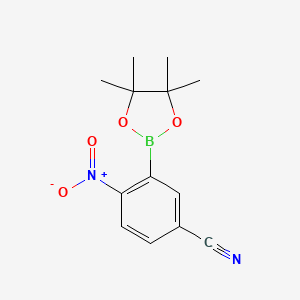

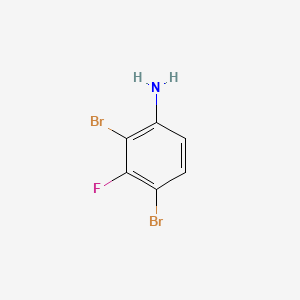

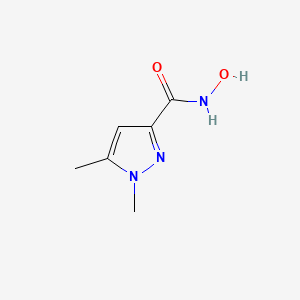

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin, also known as HCCD, is a novel cyclic molecule with six iodine atoms and six glucose units . It belongs to the family of Cyclodextrins, a group of cyclic oligosaccharides characterized by a hydrophobic cavity and hydrophilic outer surface .

Synthesis Analysis

The synthesis of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin involves several steps. One method involves the reaction of cyclodextrin with sodium tetrahydroborate in dimethyl sulfoxide at 100℃ for 24 hours . Another method involves the reaction of 6-Deoxy-6-iodo-α-CD with sodium hydroxide in dimethyl sulfoxide at 60℃ for 6 hours .Molecular Structure Analysis

The molecular formula of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is C36H54I6O24 . The molecular weight is 1632.23 . The InChI Key is IULWFJRVJSIAHC-RWMJIURBSA-N .Physical and Chemical Properties Analysis

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is a solid substance . It has a melting point of 218°C to 222°C . It is soluble in water, dmf, dmso, and hot methylethyleneglycol .科学的研究の応用

Synthesis and Characterization

Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin plays a crucial role in the synthesis and characterization of highly water-soluble di-functional β-cyclodextrin monomers. These monomers, such as 6-diamino-6-deoxy β-cyclodextrin and 6-diisothiocyanate-6-deoxy β-cyclodextrin, are prepared efficiently without the need to protect primary and secondary hydroxyl groups. This process is essential for introducing more reactive groups to the smaller rim of β-cyclodextrin, leading to the development of materials with unique characteristics and potential applications in various fields (Shown & Murthy, 2006).

Monolayer Behavior and Amphiphilicity

The amphiphilic nature of Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin derivatives allows for interesting monolayer behavior at the air-water interface. These derivatives, capable of forming stable monolayers, exhibit solid-like properties, except for certain analogs like hexakis(6-deoxy-6-thio-2,3-di-O-pentyl)cyclomaltohexaoses which form more liquid monolayers. Such properties are pivotal for applications in fields like surface chemistry and material science (Wazynska et al., 2000).

Nanoparticle Formation and Gene Delivery

Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin is fundamental in the formation of nanoparticles and gene delivery vectors. The modification of these cyclodextrins with various polyamines leads to the synthesis of materials that can form stable silver nanoparticles and have potential applications in gene transfection. This highlights the importance of these cyclodextrins in nanotechnology and biomedicine (Lo Meo et al., 2012).

Enantioselective Analysis

Heptakis(6-amino-6-deoxy)-β-cyclodextrin, a derivative of Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin, has been utilized as a chiral selector for the separation of anionic analyte enantiomers by capillary electrophoresis. This application is significant in analytical chemistry for enantioselective analysis, showcasing the versatility of these cyclodextrins in analytical applications (Budanova et al., 2004).

Drug Delivery Systems

Cyclodextrins derived from Hexakis(6-Iodo-6-Deoxy)-β-Cyclodextrin have shown potential in creating drug delivery systems. These systems can selectively bind and control the release of anticancer drugs, providing a promising approach to targeted therapy and reducing the adverse effects associated with conventional drug delivery methods (Cheng et al., 2018).

Safety and Hazards

特性

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULWFJRVJSIAHC-RWMJIURBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CI)CI)CI)CI)CI)O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54I6O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

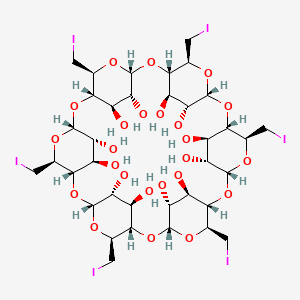

Q1: What is the role of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin in enhancing the drug loading capacity of the Barium Sulfate coating for bone cements?

A1: Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin (I-CD) is a cyclic oligosaccharide with a hydrophobic cavity. This cavity enables I-CD to encapsulate drug molecules through non-covalent interactions, enhancing the drug loading capacity of the porous Barium Sulfate microparticles. [] This encapsulation process is particularly beneficial for sensitive drugs like proteins, offering protection and controlled release capabilities. The study by demonstrates that incorporating I-CD onto the Barium Sulfate microparticles, alongside polydopamine (PDA), significantly enhances the loading and release profile of drugs.

Q2: How does the inclusion of I-CD in the coating affect the radiopacity of the bone cement?

A2: The presence of iodine atoms in I-CD contributes to the overall radiopacity of the multifunctional coating. [] While Barium (Ba) in Barium Sulfate is the primary radiopaque agent, the added iodine from I-CD further enhances the visibility of the bone cement under X-ray imaging. This improved radiopacity can be crucial for surgeons during surgical procedures, allowing for better visualization and placement of the bone cement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)